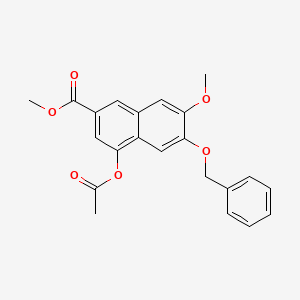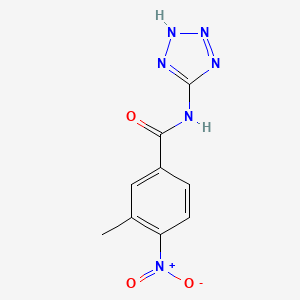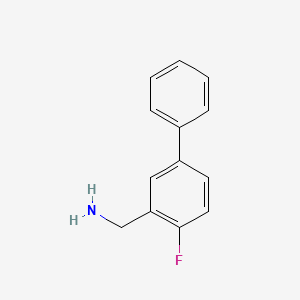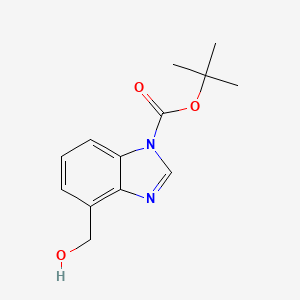
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as reagents to form the ester bond.
Another method involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Steglich esterification method is commonly employed due to its mild reaction conditions and compatibility with various functional groups .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of 4-carboxy-benzoimidazole-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 4-hydroxymethyl-benzoimidazole-1-carbinol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes involved in DNA replication and repair, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Comparison
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester is unique due to its hydroxymethyl and tert-butyl ester functional groups, which provide additional sites for chemical modification and potential biological activity. Compared to other benzimidazole derivatives, this compound offers a balance of stability and reactivity, making it a versatile building block for various applications .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)benzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-14-11-9(7-16)5-4-6-10(11)15/h4-6,8,16H,7H2,1-3H3 |
InChI Key |
IAGUENGWRCXPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



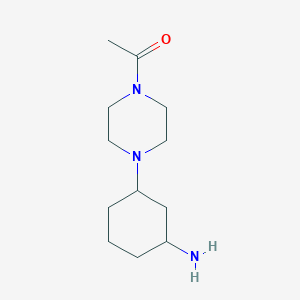
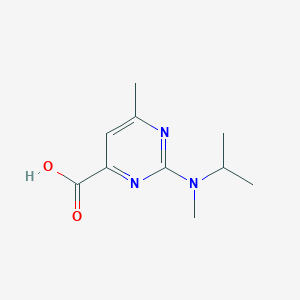

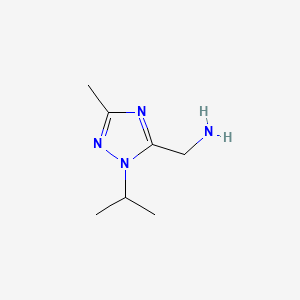
![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
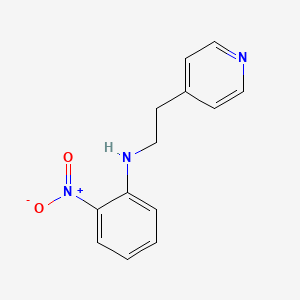

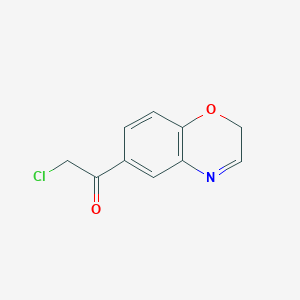

![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
